molecular formula C11H20N2O2 B13299925 5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B13299925
M. Wt: 212.29 g/mol
InChI Key: SZPADKLVHLJJHX-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of functional groups, including an oxazolidinone ring, an aminoethyl side chain, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isocyanate with 2-aminoethanol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active sites, while the aminoethyl side chain can interact with other functional groups, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler compound with similar functional groups but lacking the cyclohexyl and oxazolidinone moieties.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the oxazolidinone ring and aminoethyl side chain.

    Oxazolidinone derivatives: Compounds with variations in the substituents on the oxazolidinone ring.

Uniqueness

5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-(2-Aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic compound known for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
IUPAC NameThis compound
InChI KeySZPADKLVHLJJHX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazolidinone ring facilitates hydrogen bonding with active sites, while the aminoethyl side chain enhances interaction with other functional groups, thereby modulating the activity of target molecules.

Antibacterial Activity

Research indicates that oxazolidinone derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds structurally related to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Studies have shown that these derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives show potent antibacterial effects, they also need to be evaluated for cytotoxicity against human cell lines. For example, studies on related oxazolidinones indicated varying levels of cytotoxicity across different concentrations, suggesting that while they may be effective as antibacterial agents, their safety profiles require thorough investigation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in bacterial cell wall synthesis. This mechanism is crucial for its antibacterial efficacy and highlights its potential therapeutic applications in combating resistant bacterial infections .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated several oxazolidinone derivatives against a panel of bacteria, including MRSA. The results indicated that some compounds exhibited MIC values as low as 0.125 μg/mL, showcasing their potency compared to traditional antibiotics .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects of various oxazolidinone derivatives on human cell lines (e.g., L929). The findings suggested that certain compounds had minimal cytotoxic effects at therapeutic concentrations, indicating their potential for safe use in clinical settings .
  • Mechanistic Insights : Research utilizing docking studies has provided insights into the binding affinities of these compounds with bacterial targets. The data suggest that modifications in the chemical structure can significantly influence their antibacterial activity and selectivity .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-(2-aminoethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H20N2O2/c12-7-6-10-8-13(11(14)15-10)9-4-2-1-3-5-9/h9-10H,1-8,12H2

InChI Key

SZPADKLVHLJJHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)CCN

Origin of Product

United States

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